An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid
An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as N-Boc-(4-chlorophenyl)glycine, is a non-natural amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly peptidomimetics and active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function and the 4-chlorophenyl moiety on the alpha-carbon provides a unique combination of chemical stability, reactivity, and structural properties that are highly valued by synthetic chemists.[][2]
This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, applications in drug discovery, and analytical methodologies for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic intermediate.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
| Synonyms | N-Boc-(4-chlorophenyl)glycine, N-Boc-2-(4'-chlorophenyl)-DL-glycine |
| CAS Number | 209525-73-5[][3] |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol [2] |
The Chemistry of N-Boc-(4-chlorophenyl)glycine: Synthesis and Properties
The synthesis of N-Boc-(4-chlorophenyl)glycine is a multi-step process that begins with the synthesis of the parent amino acid, 4-chlorophenylglycine. This is followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.
Synthesis of the Precursor: 4-Chlorophenylglycine
One common method for the synthesis of 4-chlorophenylglycine is the Bucherer-Bergs reaction. This reaction involves the treatment of 4-chlorobenzaldehyde with ammonium carbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.
Caption: General Workflow for the Synthesis of N-Boc-(4-chlorophenyl)glycine.
Experimental Protocol: Synthesis of N-Boc-(4-chlorophenyl)glycine
The following protocol is adapted from a general procedure for the Boc protection of amino acids and is applicable to the synthesis of the title compound. [4][5]
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Dissolution of Amino Acid: In a reaction flask, dissolve 4-chlorophenylglycine (1 equivalent) in a mixture of dioxane and a 1M aqueous solution of sodium bicarbonate. The mixture should be stirred until the amino acid is fully dissolved.
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Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Boc-(4-chlorophenyl)glycine as a white solid.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-(4-chlorophenyl)glycine is provided in the table below.
| Property | Value | Reference |
| Physical State | Solid | General Observation |
| Boiling Point | 438.8 °C at 760 mmHg | [] |
| Density | 1.272 g/cm³ | [] |
| Purity | Typically ≥98% | [] |
Applications in Drug Discovery and Development
The utility of N-Boc-(4-chlorophenyl)glycine in drug discovery stems from its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Peptide Synthesis
N-Boc protected amino acids are foundational in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus during peptide bond formation, and it can be readily removed under acidic conditions to allow for the stepwise elongation of the peptide chain. The incorporation of non-natural amino acids like 4-chlorophenylglycine can impart unique conformational constraints and metabolic stability to the resulting peptides, which is often desirable in the design of peptide-based therapeutics.
Synthesis of Small Molecule Drugs
N-Boc-(4-chlorophenyl)glycine is a key building block in the synthesis of several small molecule drugs. A notable example is its use in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant. [6][7]The 4-chlorophenylglycine moiety is a critical component of the Apixaban structure, and the use of the N-Boc protected form facilitates its incorporation into the target molecule during the synthetic sequence.
Caption: Role of N-Boc-(4-chlorophenyl)glycine in the Synthesis of Apixaban.
Analytical Characterization
Ensuring the purity and identity of N-Boc-(4-chlorophenyl)glycine is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of N-Boc-(4-chlorophenyl)glycine. A common method involves reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.
For chiral purity analysis, specialized chiral HPLC columns can be used to separate the enantiomers of N-Boc-(4-chlorophenyl)glycine. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard C18 column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-(4-chlorophenyl)glycine.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet at around 1.4 ppm), the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, typically between 7.0 and 7.5 ppm), the alpha-proton (a singlet or doublet, depending on coupling to the NH proton), and the NH proton of the carbamate (a broad singlet or doublet).
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¹³C NMR: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the tert-butyl group, and the carbons of the 4-chlorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, and it will typically show the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, confirming the molecular weight of 285.72 g/mol .
Conclusion
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined synthesis, stable nature, and versatile reactivity make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties and analytical characterization is essential for researchers and scientists working in the field of drug discovery and development.
References
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Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved from [Link]
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SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]
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European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. Retrieved from [Link]
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ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
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